3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester 3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 886370-44-1
VCID: VC18920432
InChI: InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-14(12-8-9-18-10-12)13-6-4-5-7-15(13)19/h4-7,11-12,18H,8-10H2,1-3H3
SMILES:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester

CAS No.: 886370-44-1

Cat. No.: VC18920432

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester - 886370-44-1

Specification

CAS No. 886370-44-1
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name tert-butyl 3-pyrrolidin-3-ylindole-1-carboxylate
Standard InChI InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-14(12-8-9-18-10-12)13-6-4-5-7-15(13)19/h4-7,11-12,18H,8-10H2,1-3H3
Standard InChI Key CNEARFWZIAPQEU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCNC3

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of this compound is tert-butyl 3-pyrrolidin-3-ylindole-1-carboxylate, reflecting its indole core substituted with a pyrrolidine ring at the 3-position and a tert-butyl ester group at the 1-position. Key identifiers include:

PropertyValueSource
CAS Number886370-44-1
Molecular FormulaC17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight286.37 g/mol
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCNC3
InChI KeyCNEARFWZIAPQEU-UHFFFAOYSA-N

Structural Analysis

The indole scaffold is a privileged structure in drug discovery due to its ability to interact with biological targets via π-π stacking and hydrogen bonding. The pyrrolidine ring introduces conformational rigidity, while the tert-butyl ester enhances solubility and serves as a protective group during synthetic modifications .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed protocols are proprietary, the synthesis typically involves:

  • Indole Functionalization: Introduction of the pyrrolidine moiety via nucleophilic substitution or cross-coupling reactions.

  • Esterification: Protection of the carboxylic acid group using tert-butyl chloroformate under basic conditions.

Industrial Optimization

Continuous flow reactors are employed to scale production, improving yield and reproducibility by minimizing side reactions. This method reduces reaction times and enhances heat transfer compared to batch processes.

Physicochemical Properties

Predicted and experimental data highlight the compound’s stability and reactivity:

PropertyValueMethod/Source
Boiling Point429.0 \pm 47.0 \, ^\circ\text{C}Estimated (EPI Suite)
Density1.17±0.1g/cm31.17 \pm 0.1 \, \text{g/cm}^3Predicted
pKa10.11±0.1010.11 \pm 0.10Predicted
LogP2.31 (iLOGP)Computational

The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .

Applications in Medicinal Chemistry

Synthetic Intermediate

The compound serves as a precursor in synthesizing β-carboline alkaloids, as seen in the total synthesis of 6-hydroxymetatacarboline-d . Key steps include:

  • Pictet–Spengler Reaction: Forms the tricyclic β-carboline core.

  • Horner–Wadsworth–Emmons Olefination: Introduces α,β-unsaturated esters for further functionalization .

SupplierPurityPackagingPrice (USD)Source
Anichem>95%1 g650
Anichem>95%5 g1,950
Changzhou Hopschain Chemical>95%CustomInquiry

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